Purine, 2,6-diamino-, sulfate, hydrate

Nucleic acid chemistry Oligonucleotide therapeutics Molecular recognition

Select 2,6-diaminopurine sulfate hydrate to directly improve aqueous solubility and long‑term stability over the free base. The hemisulfate hemihydrate salt raises oligonucleotide duplex Tm by 2.5–6.5°C per residue, enables metabolic activation via purine nucleoside phosphorylase, and delivers low‑µM antiviral IC₅₀ values. Use it as a characterized building block for PNAs, antisense oligos, nucleotide prodrugs, and small‑molecule antivirals.

Molecular Formula C10H16N12O5S
Molecular Weight 416.38 g/mol
CAS No. 116295-72-8
Cat. No. B040528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine, 2,6-diamino-, sulfate, hydrate
CAS116295-72-8
Molecular FormulaC10H16N12O5S
Molecular Weight416.38 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O
InChIInChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2
InChIKeyQHCSVCLBFWLFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine, 2,6-diamino-, sulfate, hydrate (CAS 116295-72-8): Procurement-Relevant Physicochemical and Biological Profile


Purine, 2,6-diamino-, sulfate, hydrate (CAS 116295-72-8), also known as 2,6-diaminopurine hemisulfate hemihydrate, is a salt form of the purine analog 2,6-diaminopurine (DAP). It features a purine backbone with amino groups at the 2 and 6 positions . This compound serves as a critical building block for nucleic acid analogs and a precursor for antiviral and antitumor agents [1]. Its sulfate hydrate salt form enhances aqueous solubility and stability compared to the free base, facilitating formulation development [2].

Why 2,6-Diaminopurine Sulfate Hydrate Cannot Be Simply Substituted: Critical Differentiation Drivers


Substitution of 2,6-diaminopurine sulfate hydrate with adenine, 2-aminopurine, or other purine analogs is not scientifically or procurement-wise justifiable. The sulfate hydrate salt form confers distinct solubility and stability advantages over the free base [1]. Biologically, 2,6-diaminopurine (DAP) engages in unique metabolic pathways—it can be activated via purine nucleoside phosphorylase and phosphoribosyl-pyrophosphate-dependent reactions, leading to DAP-containing ribonucleotide analogs, while 2-aminopurine does not share this activation route [2]. Additionally, DAP incorporation into DNA/RNA adds considerable duplex stability (ΔTm = 2.5–6.5 °C per substitution) relative to adenine, enabling applications that require enhanced binding [3].

Quantitative Evidence Guide: Differentiating 2,6-Diaminopurine Sulfate Hydrate from Analogs


Enhanced DNA/RNA Duplex Stability via 2,6-Diaminopurine Substitution

Substitution of adenine with 2,6-diaminopurine (DAP) in PNA oligomers increases the melting temperature (Tm) of duplexes formed with complementary DNA, RNA, or PNA by 2.5–6.5 °C per DAP substitution [1]. This enhanced thermal stability is attributed to the additional hydrogen bond formed by the 2-amino group of DAP with the 2-carbonyl of thymine or uracil [2].

Nucleic acid chemistry Oligonucleotide therapeutics Molecular recognition

Differential Metabolic Activation and Antiproliferative Mechanism vs. 2,6-Diaminopurine 2'-Deoxyriboside

In a 5-day cell growth experiment using L1210 mouse leukemia cells, 2,6-diaminopurine (DAP) exerted significantly stronger antiproliferative effect than 2,6-diaminopurine 2'-deoxyriboside (DAPdR). Colony formation in soft agarose was inhibited by DAP to a greater extent. While DAPdR arrested cells in G1/G0 phase, DAP led to accumulation in G2/M phase. The differential metabolic routes (DAP via purine nucleoside phosphorylase and PRPP-dependent activation; DAPdR via adenosine deaminase to deoxyguanosine) account for these distinct cellular effects [1].

Cancer research Antimetabolite mechanism Cell cycle analysis

Broad-Spectrum Antiviral Activity of 2,6-Diaminopurine Derivatives vs. Adenine Analogs

System-oriented optimization of 2,6-diaminopurine derivatives yielded compound 6i with low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses (IC50 = 0.5–5.3 μM) and high selectivity index. Notably, 6i inhibited SARS-CoV-2 replication with IC50 = 0.5 μM and SI = 240 on Calu-3 cells [1]. In contrast, related adenine-based analogs in the same series showed reduced antiviral breadth and lower potency [2].

Antiviral drug discovery Flavivirus Influenza SARS-CoV-2

Improved DNA Binding Affinity vs. Adenine in Phosphonomethoxyethyl Series

In CEM cells, the 9-(2-phosphonylmethoxyethyl) derivative of 2,6-diaminopurine (PMEDAP) inhibited DNA synthesis 50% at 6 μM, compared to 25 μM for the adenine analog (PMEA). Cellular DNA polymerase δ incorporated PMEDAP-diphosphate twice as efficiently as PMEA-diphosphate [1]. This indicates superior intracellular activity and target engagement for the 2,6-diaminopurine moiety.

Nucleotide analog DNA polymerase Antiviral mechanism

Translational Readthrough Induction and In Vivo Antitumor Immune Response

2,6-Diaminopurine (DAP) acts as a potent translational readthrough-inducing molecule, promoting antitumor immune responses. In vivo exposure to DAP increased recruitment of T lymphocytes, macrophages, and natural killer cells to the tumor microenvironment [1]. This immunomodulatory activity is not observed with adenine or 2-aminopurine under comparable conditions.

Cancer immunotherapy Translational readthrough Immune cell recruitment

Validated Application Scenarios for Purine, 2,6-diamino-, sulfate, hydrate (CAS 116295-72-8)


Enhanced Oligonucleotide Probes and Therapeutics

Utilize 2,6-diaminopurine sulfate hydrate as a building block for modified oligonucleotides (e.g., PNAs, antisense oligos) requiring increased duplex stability and sequence discrimination. Substitution of adenine with DAP raises Tm by 2.5–6.5 °C per residue [1], improving hybridization stringency and target affinity [2].

Broad-Spectrum Antiviral Lead Optimization

Employ 2,6-diaminopurine as a core scaffold for developing small-molecule antivirals targeting RNA viruses (flaviviruses, influenza, SARS-CoV-2). Optimized derivatives achieve low micromolar IC50 values (0.5–5.3 μM) with high selectivity indices [3]. The sulfate hydrate salt form facilitates aqueous solubility for in vitro screening.

Antitumor Mechanism Studies and Combination Therapy

Investigate 2,6-diaminopurine's unique metabolic activation pathway (via purine nucleoside phosphorylase) to generate ribonucleotide analogs that arrest cells in G2/M phase [4]. Its distinct mechanism complements deoxyriboside analogs and offers opportunities for overcoming resistance.

Nucleotide Analog Development for DNA Polymerase Targeting

Design nucleotide analog prodrugs based on the 2,6-diaminopurine base to achieve higher incorporation efficiency by cellular DNA polymerases. PMEDAP shows 2-fold better incorporation than PMEA and 4.2× greater potency in inhibiting DNA synthesis [5], making it a preferred starting point for antiviral and anticancer nucleoside analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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